Uridine 5'-triphosphate trisodium salt hydrate
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Overview
Description
The compound “Uridine 5'-triphosphate trisodium salt hydrate” is a trisodium salt monohydrate derivative of uridine, a nucleoside that plays a crucial role in the metabolism of carbohydrates and the synthesis of RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Uridine 5'-triphosphate trisodium salt hydrate” typically involves the phosphorylation of uridine followed by the introduction of sodium ions. The process begins with the reaction of uridine with phosphoric acid under controlled conditions to form uridine triphosphate. This intermediate is then treated with sodium hydroxide to yield the trisodium salt monohydrate form. The reaction conditions, such as temperature, pH, and reaction time, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of “this compound” involves large-scale chemical reactors where the reagents are mixed and reacted under stringent conditions. The process includes steps such as crystallization, filtration, and drying to obtain the final product. Quality control measures are implemented to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
“Uridine 5'-triphosphate trisodium salt hydrate” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorylated derivatives.
Reduction: Reduction reactions can lead to the formation of dephosphorylated uridine derivatives.
Substitution: The sodium ions in the compound can be substituted with other cations under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various cation exchange resins for substitution reactions. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels.
Major Products
Scientific Research Applications
“Uridine 5'-triphosphate trisodium salt hydrate” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of nucleotides and nucleosides.
Biology: The compound is utilized in studies related to RNA synthesis and metabolism.
Medicine: It has potential therapeutic applications in the treatment of metabolic disorders and as a component in drug formulations.
Industry: The compound is used in the production of various biochemical reagents and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of “Uridine 5'-triphosphate trisodium salt hydrate” involves its role as a precursor in the synthesis of RNA. The compound is phosphorylated to form uridine triphosphate, which is then incorporated into RNA by RNA polymerase. This process is crucial for the transcription of genetic information and the regulation of various cellular functions. The sodium ions in the compound help stabilize the structure and enhance its solubility in aqueous solutions.
Comparison with Similar Compounds
Similar Compounds
Uridine Triphosphate: A phosphorylated derivative of uridine, similar in structure but without the sodium ions.
Cytidine Triphosphate: Another nucleoside triphosphate with similar biochemical properties.
Adenosine Triphosphate: A widely known energy carrier in cells, structurally similar but with different nucleoside and phosphate groups.
Uniqueness
“Uridine 5'-triphosphate trisodium salt hydrate” is unique due to the presence of sodium ions, which enhance its solubility and stability. This makes it particularly useful in aqueous biochemical reactions and industrial applications where solubility is a critical factor.
Properties
IUPAC Name |
trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O15P3.3Na.H2O/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;;1H2/q;3*+1;/p-3/t4-,6-,7-,8-;;;;/m1..../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFVCRUFVQMDGT-ODQFIEKDSA-K |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.O.[Na+].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.O.[Na+].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2Na3O16P3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1266569-92-9 |
Source
|
Record name | TRISODIUM URIDINE 5'-TRIPHOSPHATE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J9UL5LN5R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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